3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid
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Description
This compound is a type of azetidine derivative. Its IUPAC name is 3-benzyl-1-(tert-butoxycarbonyl)-3-azetidinecarboxylic acid . It has a molecular weight of 291.35 . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of this compound could involve the use of flow microreactor systems . These systems can enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient and versatile .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,13(18)19)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) . This code provides a unique identifier for the molecular structure of the compound .Chemical Reactions Analysis
The compound may be involved in solution phase peptide synthesis . This type of reaction is commonly used in the synthesis of peptides .Physical and Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 291.35 .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid involves the protection of the carboxylic acid group, followed by the formation of the azetidine ring and the deprotection of the benzyl and tert-butoxycarbonyl groups.", "Starting Materials": [ "Benzoic acid", "Benzyl alcohol", "Tert-butyl chloroformate", "3-aminopropanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting benzoic acid with tert-butyl chloroformate in the presence of sodium hydroxide to form tert-butyl benzoate.", "Step 2: Formation of the azetidine ring by reacting tert-butyl benzoate with 3-aminopropanol in the presence of hydrochloric acid to form 3-[(tert-butoxy)carbonyl]-1-(hydroxyethyl)azetidine-3-carboxylic acid.", "Step 3: Protection of the hydroxyl group by reacting 3-[(tert-butoxy)carbonyl]-1-(hydroxyethyl)azetidine-3-carboxylic acid with benzyl alcohol in the presence of sodium bicarbonate to form 3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid.", "Step 4: Deprotection of the benzyl and tert-butoxycarbonyl groups by treating 3-[(benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid with hydrogen chloride in methanol and ethyl acetate to obtain the final product." ] } | |
CAS No. |
1934425-54-3 |
Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.4 |
Purity |
95 |
Origin of Product |
United States |
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